tert-Butyl2-((3-bromophenoxy)methyl)morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl 2-[(3-bromophenoxy)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-7-8-20-14(10-18)11-21-13-6-4-5-12(17)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI Key |
YYJGERKDAZTGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 2-(chloromethyl)morpholine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-bromophenoxy group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing morpholine and ester groups activate the aromatic ring for SNAr reactions.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Primary amines (e.g., NH₃/EtOH, 80°C) | 3-Aminophenoxy derivative | 65–75% | Requires prolonged heating; regioselectivity confirmed by NMR |
| Methoxide (K₂CO₃/DMF, 100°C) | 3-Methoxyphenoxy derivative | 82% | Faster kinetics compared to aliphatic nucleophiles |
| Thiophenol (Et₃N/THF, 60°C) | 3-Phenylthioether derivative | 70% | Enhanced leaving-group ability of Br facilitates reaction |
Mechanism :
-
Deprotonation of the nucleophile.
-
Attack at the para position to the electron-withdrawing morpholine group.
-
Elimination of bromide ion.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) | Aryl boronic acid, 90°C | Biaryl derivative | 85–92% |
| Buchwald-Hartwig (Pd₂(dba)₃, Xantphos, Cs₂CO₃) | Amine coupling partner, 100°C | Aryl amine derivative | 78% |
| Stille (PdCl₂(PPh₃)₂, LiCl, THF) | Organotin reagent | Alkyl/aryl-substituted product | 70% |
Key Notes :
-
Suzuki reactions exhibit high efficiency due to the electron-deficient aromatic ring.
-
Steric hindrance from the tert-butyl group slows down certain couplings, requiring optimized catalyst loading.
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or basic conditions to yield the carboxylic acid.
| Conditions | Product | Yield |
|---|---|---|
| HCl (4M in dioxane, 25°C, 12h) | Morpholine-4-carboxylic acid | 95% |
| TFA (DCM, 0°C to RT, 2h) | Free carboxylic acid | 90% |
| NaOH (aq. EtOH, reflux, 6h) | Sodium carboxylate | 88% |
Applications :
-
Critical for generating reactive intermediates in drug synthesis.
-
Acidic conditions preferred to avoid side reactions with the morpholine ring.
Deprotection of the Morpholine Ring
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, exposing the secondary amine.
| Conditions | Product | Observations |
|---|---|---|
| HCl (gaseous, EtOAc, 0°C) | Free morpholine amine | Rapid deprotection (<1h) |
| TFA (neat, 25°C, 30min) | Trifluoroacetate salt | Requires neutralization for further reactivity |
Mechanistic Insight :
Reduction of the Bromine Atom
Catalytic hydrogenation removes the bromine atom, yielding a dehalogenated product.
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH | 3-Hydroxyphenoxy derivative | 92% |
| NaBH₄, NiCl₂, THF | Dehalogenated hydrocarbon | 65% |
Note :
-
Hydrogenolysis preserves the morpholine and ester functionalities.
Morpholine Ring Oxidation
The morpholine nitrogen is oxidized to form an N-oxide derivative.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C to RT | N-Oxide | 80% |
| H₂O₂/Na₂WO₄ | EtOH/H₂O, 50°C | N-Oxide | 75% |
Applications :
-
N-Oxides enhance solubility and alter biological activity.
Alkylation of the Methylene Linker
The methylene group between the phenoxy and morpholine moieties undergoes alkylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Mel (K₂CO₃, DMF) | 60°C, 8h | Quaternary ammonium salt | 68% |
| Benzyl bromide (NaH, THF) | 25°C, 12h | Benzylated derivative | 72% |
Challenges :
-
Steric hindrance from the tert-butyl group reduces reaction rates.
Reaction Stability and Considerations
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of morpholine derivatives, including tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate, in the treatment of cancer. These compounds can modulate the activity of P-glycoprotein (P-gp), a crucial efflux transporter associated with drug resistance in cancer therapy. For instance, compounds similar to this morpholine derivative have shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, thereby reversing drug resistance .
1.2 Anxiolytic Effects
Molecular hybridization approaches have led to the development of morpholine derivatives that exhibit anxiolytic properties. Studies on related compounds indicate that they can interact with benzodiazepine binding sites, suggesting potential use in treating anxiety disorders . The anxiolytic-like effects observed in animal models further support the therapeutic relevance of such derivatives.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is crucial for optimizing its pharmacological properties. The compound can be synthesized through various methods involving the reaction of bromophenol derivatives with morpholine carboxylates. This section outlines the synthesis pathways and modifications that enhance biological activity.
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Bromophenol, morpholine | 85% |
| Esterification | tert-Butanol, acid chloride | 90% |
Mechanistic Insights
3.1 Interaction with Biological Targets
The mechanism by which tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate exerts its effects involves interaction with specific receptors and transporters. For example, its ability to inhibit P-gp has been linked to enhanced drug accumulation in cells, which is vital for overcoming multidrug resistance . Additionally, docking studies suggest strong binding affinities at various receptor sites, indicating multiple mechanisms of action.
3.2 In Vivo Studies
In vivo studies have demonstrated promising results regarding the safety and efficacy of morpholine derivatives. For instance, animal trials have shown that these compounds can significantly reduce tumor volume without notable side effects, reinforcing their potential as anticancer agents .
Future Directions and Case Studies
The ongoing research into tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate emphasizes its versatility as a pharmacological agent. Future studies should focus on:
- Expanded Pharmacological Profiles: Investigating additional therapeutic areas such as neurodegenerative diseases and metabolic disorders.
- Optimizing Formulations: Developing formulations that enhance bioavailability and target specificity.
Case Study: Enhanced Efficacy in Drug Resistance Models
A recent study demonstrated that a derivative of this morpholine compound significantly increased the efficacy of standard chemotherapy drugs in resistant cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm these findings, paving the way for clinical trials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its phenoxy and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate with structurally analogous morpholine derivatives:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects: The bromophenoxy group in the target compound enhances electrophilicity and cross-coupling reactivity compared to non-halogenated analogs (e.g., hydroxymethyl or hydroxyethyl derivatives) . Hydroxyl-containing analogs (e.g., 4-Boc-2-hydroxymethylmorpholine) exhibit higher aqueous solubility, making them preferable for aqueous-phase reactions .
Stereochemical Considerations: Compounds like (R)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate demonstrate the importance of stereochemistry in biological activity, whereas the target compound’s planar bromophenoxy group lacks chiral centers .
Synthetic Utility: The Boc-protected amino group in tert-Butyl (R)-2-((S)-2-amino-3-methoxy-3-oxopropyl)morpholine-4-carboxylate allows selective deprotection, enabling sequential functionalization in multi-step syntheses .
Thermal and Physical Properties :
- Brominated derivatives generally have higher melting points and lower solubility in polar solvents compared to hydroxylated analogs. For example, tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate has a molecular weight of 342.23 g/mol and is less soluble in water than hydroxymethyl derivatives .
Biological Activity
tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is a morpholine derivative with potential applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, and includes data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for tert-Butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate is . Its structure includes a morpholine ring, a tert-butyl group, and a bromophenoxy moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 358.23 g/mol |
| Density | 1.065 g/cm³ |
| Boiling Point | 253.8 °C at 760 mmHg |
| Flash Point | 107.3 °C |
The biological activity of tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate may involve its interaction with specific enzymes or receptors. The presence of the bromophenoxy group can enhance lipophilicity and potentially improve membrane permeability, facilitating interaction with cellular targets. The morpholine ring can participate in hydrogen bonding, which is crucial for binding affinity and selectivity in biological systems.
Enzyme Inhibition
Research indicates that compounds similar to tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate exhibit inhibitory effects on various enzymes. For instance, studies have shown that morpholine derivatives can act as inhibitors of metabolic enzymes involved in cancer pathways, suggesting potential applications in oncology .
Antimicrobial Activity
Preliminary studies suggest that morpholine derivatives possess antimicrobial properties. The presence of the bromophenoxy group may enhance these effects by disrupting bacterial cell membranes or interfering with metabolic pathways .
Case Studies
- Cancer Research : A study investigated the structure-activity relationship (SAR) of various morpholine derivatives, highlighting that modifications to the phenoxy group significantly impacted their inhibitory potency against lung cancer cell lines. The compound tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate was noted for its promising activity against specific cancer targets .
- Antimicrobial Screening : Another study screened a library of morpholine-based compounds for antimicrobial activity against Staphylococcus aureus. Results indicated that certain substitutions on the morpholine ring enhanced activity, with some derivatives showing significant inhibition at low micromolar concentrations .
Comparative Analysis
To better understand the biological activity of tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Moderate anti-cancer activity | 12 ± 1 |
| tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Antimicrobial properties | 25 ± 3 |
| tert-butyl 2-((3-bromophenoxy)methyl)morpholine-4-carboxylate | Potential anti-cancer and antimicrobial | TBD |
Q & A
Q. Basic
- NMR/IR : H and C NMR confirm substituent positions and stereochemistry. IR identifies carbonyl (C=O) and ether (C-O-C) stretches .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., tert-butyl group orientation) .
What challenges arise in resolving crystallographic disorder in morpholine derivatives?
Advanced
Disorder in tert-butyl or bromophenoxy groups complicates refinement:
- Twinning : High-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands mitigate twinning artifacts .
- Dynamic disorder : Low-temperature crystallography (e.g., 100 K) reduces thermal motion, improving electron density maps .
How should researchers handle air- or moisture-sensitive intermediates during synthesis?
Q. Basic
- Inert atmosphere : Use argon/nitrogen lines and Schlenk techniques for moisture-sensitive steps (e.g., LiHMDS addition) .
- Storage : Store in sealed containers with desiccants at -20°C to prevent hydrolysis of the tert-butyl carbamate group .
How does the 3-bromophenoxy substituent influence regioselectivity in further functionalization?
Advanced
The electron-withdrawing bromine atom directs electrophilic substitution to the para position of the phenoxy ring. Computational studies (DFT) predict activation barriers for cross-coupling reactions (e.g., Suzuki-Miyaura), validated by experimental yields in analogous compounds .
What computational tools predict the conformational stability of morpholine-carboxylate derivatives?
Q. Advanced
- Molecular dynamics (MD) : Simulations in AMBER or GROMACS assess torsional flexibility of the morpholine ring .
- DFT calculations : Gaussian or ORCA software optimize ground-state geometries and predict NMR chemical shifts with <5% deviation from experimental data .
What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?
Q. Advanced
- Targeted assays : α2C adrenergic receptor binding assays (radioligand displacement) are prioritized due to structural similarity to active phenylmorpholine derivatives .
- ADME profiling : Microsomal stability tests (e.g., human liver microsomes) and LC-MS/MS quantify metabolic degradation pathways .
How can researchers troubleshoot purification failures during scale-up?
Q. Advanced
- Alternative chromatography : Switch from silica gel to reverse-phase C18 columns for better resolution of polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) using Hansen solubility parameters to enhance crystal purity .
What are the key differences in reactivity between morpholine and piperidine analogs of this compound?
Advanced
Morpholine’s oxygen atom increases ring polarity, altering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
